molecular formula C11H14BF3KN- B11749298 {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium

{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium

Cat. No.: B11749298
M. Wt: 267.14 g/mol
InChI Key: UUZNHOJCMYKQTK-UHFFFAOYSA-N
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Description

{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a trifluoroborate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium typically involves the reaction of benzylamine with methyl vinyl ketone, followed by the introduction of a trifluoroborate group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroborate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is used as a reagent in organic synthesis. It can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, this compound has potential applications in drug development. It can serve as a lead compound for designing new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroborate group can form stable complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the benzyl and methylamino groups can interact with specific binding sites, modulating the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • {3-[Benzyl(methyl)amino]prop-1-en-2-yl}boranuide potassium
  • {3-[Benzyl(methyl)amino]prop-1-en-2-yl}fluoroboranuide potassium
  • {3-[Benzyl(methyl)amino]prop-1-en-2-yl}chloroboranuide potassium

Uniqueness

Compared to similar compounds, {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is unique due to the presence of the trifluoroborate group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C11H14BF3KN-

Molecular Weight

267.14 g/mol

InChI

InChI=1S/C11H14BF3N.K/c1-10(12(13,14)15)8-16(2)9-11-6-4-3-5-7-11;/h3-7H,1,8-9H2,2H3;/q-1;

InChI Key

UUZNHOJCMYKQTK-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=C)CN(C)CC1=CC=CC=C1)(F)(F)F.[K]

Origin of Product

United States

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